![molecular formula C22H22O2 B12550760 1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) CAS No. 143522-20-7](/img/structure/B12550760.png)
1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methyleneoxy) core with two 4-methylbenzene groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) typically involves the reaction between 1,3-bis(bromomethyl)benzene and 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol/water solution, which facilitates the formation of the desired product through nucleophilic substitution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It may be used in the production of specialty chemicals and advanced materials with specific functional properties.
Mechanism of Action
The mechanism by which 1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form more complex molecules. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes and the products formed.
Comparison with Similar Compounds
Similar Compounds
1,1’-[1,4-Phenylenebis(methyleneoxy)]bis(4-methylbenzene): Similar structure but with a 1,4-phenylenebis(methyleneoxy) core.
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-chlorobenzene): Similar structure but with 4-chlorobenzene groups instead of 4-methylbenzene.
Uniqueness
1,1’-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene) is unique due to its specific substitution pattern and the presence of 4-methylbenzene groups. This gives it distinct chemical properties and reactivity compared to its analogs, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
143522-20-7 |
|---|---|
Molecular Formula |
C22H22O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1,3-bis[(4-methylphenoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O2/c1-17-6-10-21(11-7-17)23-15-19-4-3-5-20(14-19)16-24-22-12-8-18(2)9-13-22/h3-14H,15-16H2,1-2H3 |
InChI Key |
UHKIBCJGDYEUQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC(=CC=C2)COC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
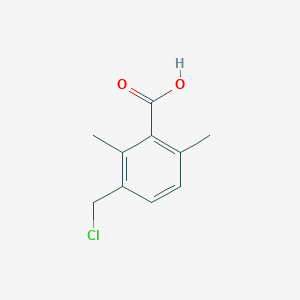
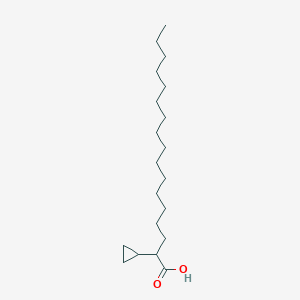
![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12550698.png)
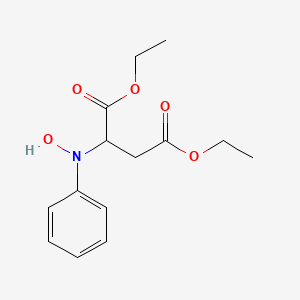
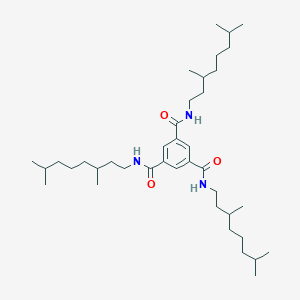
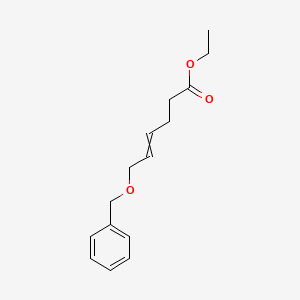
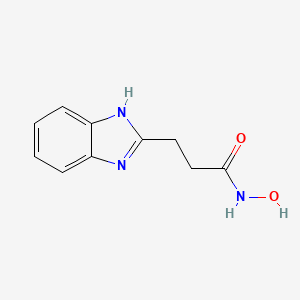
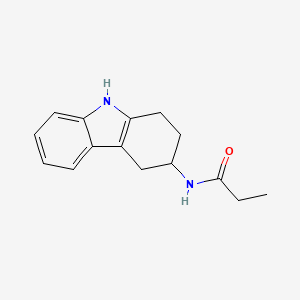
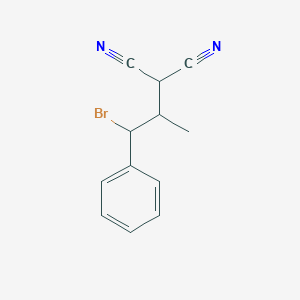
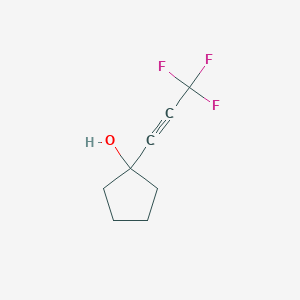
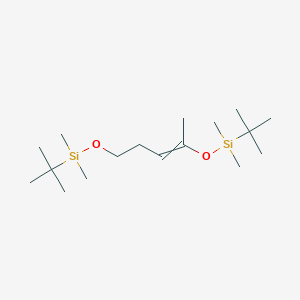
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)

